
Gatifloxacin N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gatifloxacin N-Oxide is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The N-Oxide derivative is of interest due to its potential enhanced pharmacological properties and unique chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin N-Oxide typically involves the oxidation of Gatifloxacin. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Dissolving Gatifloxacin in an appropriate solvent.
- Adding the oxidizing agent gradually while maintaining the reaction temperature.
- Isolating the product through filtration or crystallization.
- Purifying the compound using techniques like recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Gatifloxacin N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the N-Oxide back to Gatifloxacin.
Substitution: The N-Oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Higher oxides of Gatifloxacin.
Reduction: Gatifloxacin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
-
Antimicrobial Activity
Gatifloxacin N-Oxide has been evaluated for its antimicrobial efficacy against a variety of bacterial strains. Studies indicate that it retains significant activity against both Gram-positive and Gram-negative bacteria. For instance, research has shown that this compound exhibits minimal inhibitory concentrations (MICs) comparable to those of other fluoroquinolones, making it a viable candidate for treating infections caused by resistant strains .Bacterial Strain MIC (μg/ml) Comparison with Other Fluoroquinolones Pasteurella spp. ≤0.016 Superior to Levofloxacin Bacteroides tectum 0.125 Comparable to Trovafloxacin Prevotella spp. 0.25 Similar to Ciprofloxacin -
Formulation Development
Recent studies have focused on enhancing the delivery mechanisms for this compound through innovative formulations such as cubosomal nanoparticles. These formulations have demonstrated improved corneal permeation, which is critical for ocular applications . The bio-adhesive properties of cubosomes facilitate better drug absorption and retention in ocular tissues.- Ex Vivo Corneal Permeation Rates :
- This compound Aqueous Dispersion: 73.01 ± 3.45 μg cm−2 h−1
- Cubosomal Formulation: Enhanced significantly (exact values vary based on formulation specifics).
- Ex Vivo Corneal Permeation Rates :
Case Studies
-
In Vitro Studies
In vitro evaluations have shown that this compound maintains effective antibacterial activity against various clinical isolates from bite wounds, demonstrating its potential as a treatment option for infections caused by animal bites . -
In Vivo Evaluations
Animal model studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of this compound in treating bacterial infections. These studies indicated favorable absorption profiles and effective bacterial clearance rates, supporting further clinical investigation.
Research Findings
The research surrounding this compound continues to expand, with ongoing studies aimed at understanding its full potential in combating antibiotic resistance and improving therapeutic outcomes in infectious diseases. The compound's unique properties make it a candidate for further exploration in both clinical and pharmaceutical development contexts.
Mecanismo De Acción
The mechanism of action of Gatifloxacin N-Oxide is similar to that of Gatifloxacin. It inhibits bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. The N-Oxide group may enhance the binding affinity or stability of the compound, leading to improved antibacterial activity.
Comparación Con Compuestos Similares
Gatifloxacin: The parent compound with broad-spectrum antibacterial activity.
Moxifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial properties.
Levofloxacin: A third-generation fluoroquinolone with a slightly different spectrum of activity.
Uniqueness: Gatifloxacin N-Oxide is unique due to the presence of the N-Oxide functional group, which may confer enhanced pharmacological properties such as increased stability, improved solubility, or reduced toxicity. Its distinct chemical behavior also makes it a valuable compound for research and development in various scientific fields.
Actividad Biológica
Gatifloxacin N-Oxide is a derivative of Gatifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and comparative analysis with other fluoroquinolones.
This compound is characterized by the presence of an N-oxide functional group, which enhances its reactivity and biological activity. The full chemical name is 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid N-oxide, with a molecular formula of C_19H_22FN_3O_4 and a molecular weight of approximately 391.39 g/mol. The N-oxide moiety is believed to improve the compound's binding affinity to bacterial enzymes, thereby enhancing its antibacterial efficacy .
This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair in bacteria. The binding affinity of this compound to these enzymes is significantly higher than that of Gatifloxacin itself, attributed to the enhanced hydrogen bonding capabilities provided by the N-oxide group .
Compound | Target Enzyme | Binding Affinity | Activity Type |
---|---|---|---|
Gatifloxacin | DNA gyrase | High | Bactericidal |
This compound | DNA gyrase | Higher | Bactericidal |
Moxifloxacin | DNA gyrase | Moderate | Bactericidal |
Biological Activity
Research indicates that this compound maintains significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its enhanced interaction with bacterial enzymes allows it to overcome some resistance mechanisms that affect other fluoroquinolones. Notably, studies have shown that this compound can effectively inhibit clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) when delivered via advanced formulations such as cubosomal nanoparticles .
Case Study: Efficacy Against MRSA
A recent study evaluated the efficacy of this compound in treating bacterial keratitis caused by MRSA. The results demonstrated that this compound-loaded cubosomal formulations significantly improved corneal permeation and reduced infection severity compared to standard aqueous formulations. This suggests that the N-oxide derivative not only retains but potentially enhances the therapeutic effects of Gatifloxacin .
Comparative Analysis with Other Fluoroquinolones
This compound shares structural similarities with other fluoroquinolones but exhibits unique pharmacokinetic properties due to its N-oxide group. The following table summarizes key comparisons:
Table 2: Comparative Properties of Fluoroquinolones
Compound | Spectrum of Activity | Unique Features |
---|---|---|
Gatifloxacin | Broad-spectrum | High affinity for DNA gyrase |
Ciprofloxacin | Strong against Gram-negative | Effective in urinary tract infections |
Levofloxacin | Enhanced potency against Streptococcus pneumoniae | Improved bioavailability |
Moxifloxacin | Extended spectrum including anaerobes | Longer half-life |
Norfloxacin | Older generation | Less potent than newer fluoroquinolones |
This compound | Broad-spectrum | Enhanced binding affinity due to N-oxide |
Propiedades
Número CAS |
1798008-43-1 |
---|---|
Fórmula molecular |
C19H22FN3O5 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-oxidopiperazin-1-ium-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O5/c1-10-9-23(27,6-5-21-10)16-14(20)7-12-15(18(16)28-2)22(11-3-4-11)8-13(17(12)24)19(25)26/h7-8,10-11,21H,3-6,9H2,1-2H3,(H,25,26) |
Clave InChI |
INAPBMHQEZGEQN-UHFFFAOYSA-N |
SMILES canónico |
CC1C[N+](CCN1)(C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-] |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.